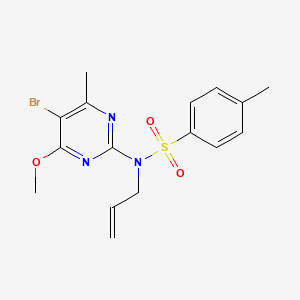![molecular formula C16H14I2N6O4 B11672120 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide](/img/structure/B11672120.png)
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophényl)méthylidène]acétohydrazide est un composé organique complexe qui présente un dérivé de la purine lié à un fragment d’hydrazide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-(1,3-Diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophényl)méthylidène]acétohydrazide implique généralement la condensation d’un dérivé de la purine avec un hydrazide. Les conditions réactionnelles nécessitent souvent un environnement contrôlé avec des niveaux de température et de pH spécifiques pour garantir que le produit souhaité est obtenu avec une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés pour maintenir des conditions réactionnelles constantes. Le processus comprend des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle purine.
Substitution : Le fragment d’hydrazide peut participer à des réactions de substitution, conduisant à la formation de nouveaux dérivés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés à un état d’oxydation supérieur, tandis que les réactions de substitution peuvent produire une variété de composés fonctionnalisés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme bloc de construction pour synthétiser des molécules plus complexes. Sa structure unique permet la création de diverses bibliothèques chimiques pour le criblage de candidats médicaments potentiels.
Biologie
En recherche biologique, le composé est étudié pour ses interactions avec diverses biomolécules. Sa capacité à se lier à des protéines ou des acides nucléiques spécifiques en fait un outil précieux pour sonder les voies biologiques.
Médecine
Médicalement, ce composé promet d’être un agent thérapeutique. Ses caractéristiques structurelles suggèrent une activité potentielle contre certaines maladies, ce qui en fait un candidat pour le développement de médicaments.
Industrie
Dans le secteur industriel, le composé est utilisé dans la synthèse de produits chimiques spécialisés. Sa réactivité et sa stabilité le rendent adapté à diverses applications, notamment la production de matériaux avancés.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
In biological research, the compound is studied for its interactions with various biomolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for probing biological pathways.
Medicine
Medically, this compound shows promise as a therapeutic agent. Its structural features suggest potential activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of advanced materials.
Mécanisme D'action
Le mécanisme d’action de 2-(1,3-Diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophényl)méthylidène]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant les voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l’application spécifique et du contexte d’utilisation.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de 1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL : Ces composés partagent le cœur purine mais diffèrent par les groupes fonctionnels attachés.
Dérivés d’hydrazide : Composés présentant des fragments d’hydrazide similaires mais des structures de base différentes.
Unicité
Ce qui distingue 2-(1,3-Diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-YL)-N’-[(E)-(2-hydroxy-3,5-diiodophényl)méthylidène]acétohydrazide, c’est sa combinaison d’un dérivé de la purine avec un fragment d’hydrazide, offrant un ensemble unique de propriétés chimiques et biologiques. Cette double fonctionnalité permet des applications polyvalentes dans divers domaines, ce qui en fait un composé d’un intérêt considérable.
Propriétés
Formule moléculaire |
C16H14I2N6O4 |
|---|---|
Poids moléculaire |
608.13 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14I2N6O4/c1-22-14-12(15(27)23(2)16(22)28)24(7-19-14)6-11(25)21-20-5-8-3-9(17)4-10(18)13(8)26/h3-5,7,26H,6H2,1-2H3,(H,21,25)/b20-5+ |
Clé InChI |
YTCTXMUXWHJSCU-DENHBWNVSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=C(C(=CC(=C3)I)I)O |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=C(C(=CC(=C3)I)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11672037.png)
![(5E)-5-[4-(2,4-dinitrophenoxy)-3-ethoxybenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11672042.png)
![(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11672049.png)
![4-[(4Z)-3-methyl-4-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11672054.png)
![N-[5-(4-Fluoro-benzylsulfanylmethyl)-[1,3,4]thiadiazol-2-yl]-3-nitro-benzamide](/img/structure/B11672060.png)
![(5Z)-2-(4-methylphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11672061.png)
![(5E)-2-(2-chloroanilino)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11672064.png)
![[(5E)-5-{3,5-dibromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11672072.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672092.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672113.png)
![2-Phenyl-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11672124.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11672128.png)
![1-{11-[4-(diethylamino)phenyl]-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B11672131.png)
